3-(1-phenylethoxy)propanenitrile
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Overview
Description
3-(1-Phenylethoxy)propanenitrile is an organic compound characterized by its molecular structure, which includes a phenyl group attached to an ethoxy group, further connected to a propanenitrile moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-phenylethoxy)propanenitrile typically involves the reaction of phenylethanol with propanenitrile under specific conditions. One common method is the nucleophilic substitution reaction, where phenylethanol acts as the nucleophile and propanenitrile as the electrophile. The reaction is often carried out in the presence of a strong base, such as sodium hydride (NaH), to deprotonate the phenylethanol, forming the phenoxide ion, which then attacks the propanenitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Phenylethoxy)propanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound, potentially forming phenylacetic acid derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles.
Major Products Formed:
Oxidation Products: Phenylacetic acid derivatives.
Reduction Products: Primary amines.
Substitution Products: Various substituted phenylethoxy compounds.
Scientific Research Applications
3-(1-Phenylethoxy)propanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its pharmacological properties, including potential therapeutic uses.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(1-phenylethoxy)propanenitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
3-(1-Phenylethoxy)propanenitrile is similar to other phenylethoxy compounds, such as 3-(1-phenylethoxy)benzaldehyde and 3-(1-phenylethoxy)benzoic acid. its unique structure and reactivity set it apart. The presence of the nitrile group, in particular, provides distinct chemical properties and reactivity compared to other phenylethoxy derivatives.
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Properties
IUPAC Name |
3-(1-phenylethoxy)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-10(13-9-5-8-12)11-6-3-2-4-7-11/h2-4,6-7,10H,5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJCIHIXJNJCAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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